molecular formula C8H7BrN2 B047099 6-Bromo-7-methylimidazo[1,2-a]pyridine CAS No. 116355-18-1

6-Bromo-7-methylimidazo[1,2-a]pyridine

Cat. No. B047099
M. Wt: 211.06 g/mol
InChI Key: TYDYYXQQGZNATK-UHFFFAOYSA-N
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Description

6-Bromo-7-methylimidazo[1,2-a]pyridine is a compound of interest within the realm of organic chemistry, particularly in the context of synthesizing novel derivatives and exploring their potential applications. This compound falls into the broader category of imidazo[1,2-a]pyridines, a class of heterocycles known for their diverse chemical properties and applications in drug discovery and material science.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, including 6-bromo variants, often involves palladium- or copper-catalyzed aminations. These methods provide a convenient and efficient route to novel derivatives, with the possibility of generating a wide range of substituents on the imidazo[1,2-a]pyridine core (Enguehard et al., 2003). Additionally, the use of ionic liquids has been reported to promote the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines, offering good to excellent yields and simplifying reaction workup (Shaabani et al., 2006).

Molecular Structure Analysis

The crystal structure of 6-N-methylanilinoimidazo[1,2-a]pyridine, a related derivative, has been elucidated, providing insights into the molecular geometry and interactions that can influence the properties and reactivity of these compounds. Such analyses are crucial for understanding the structural basis of their chemical behavior (Enguehard et al., 2003).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines can undergo various chemical reactions, including palladium-catalyzed Suzuki–Miyaura borylation, to produce derivatives with potential application in pharmaceuticals and materials science. The reactivity towards borylation and subsequent dimerization underlines the versatility of these compounds in synthetic chemistry (Sanghavi et al., 2022).

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyridine derivatives, such as solubility and crystal structure, are pivotal in determining their suitability for various applications. The elucidation of crystal structures via X-ray diffraction offers valuable data on the molecular packing, hydrogen bonding, and π-π interactions, which can influence the compound's physical characteristics and reactivity (Rodi et al., 2013).

Chemical Properties Analysis

The chemical properties of 6-bromo-7-methylimidazo[1,2-a]pyridine derivatives, including reactivity, stability, and interaction with other molecules, are key to their functionality in various domains. Studies have demonstrated the potential of these compounds as inhibitors, highlighting the importance of their chemical properties in biological contexts (Jabri et al., 2023).

Scientific Research Applications

  • Halogenation of Derivatives

    It is used for halogenation of 2-unsubstituted and 2-methylimidazo[4,5-b]pyridines and their N-methyl derivatives (Yutilov et al., 2005).

  • Synthesis of Aminoimidazo Derivatives

    It aids in preparing novel 6-aminoimidazo[1,2-a]pyridine derivatives using palladium- or copper-catalyzed methods (Enguehard et al., 2003).

  • Anti-Hepatitis B Virus Activity

    Derivatives of 6-Bromo-7-methylimidazo[1,2-a]pyridine, specifically ethyl 6bromo-8hydroxyimidazo[1,2a]pyridine3carboxylates, have shown effectiveness in inhibiting the replication of hepatitis B virus DNA (Chen et al., 2011).

  • Synthesis of Imidazo Derivatives

    It is beneficial for synthesizing imidazo[1,2-a]pyridines and their derivatives (Mohan et al., 2013).

  • Antiulcer Drug Potential

    Some derivatives of 6-Bromo-7-methylimidazo[1,2-a]pyridine have been studied for their antiulcer properties, displaying potent antisecretory and cytoprotective activities (Katsura et al., 1992).

  • Anticancer and Anti-TB Properties

    A dimerization product of 6-bromoimidazo[1,2-a]pyridine-2-carboxylate shows potential in anti-cancer and anti-TB therapies (Sanghavi et al., 2022).

  • Immunosuppressor and Cytotoxicity

    Certain derivatives exhibit potent immunosuppressor and immunostimulator activities, along with strong cytotoxicity against colon carcinoma, hepatocellular carcinoma, and lymphoblastic leukemia cells (Abdel‐Aziz et al., 2011).

  • Fluorescent Organic Compound

    It is noted as a novel fluorescent organic compound with significant red shift in fluorescence properties (Tomoda et al., 1999).

  • Antibacterial Activities

    Imidazopyridine-thiazole hybrids, related to 6-Bromo-7-methylimidazo[1,2-a]pyridine, have shown remarkable antibacterial activities against some bacteria (Althagafi & Abdel‐Latif, 2021).

Safety And Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P280 (wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER/doctor if you feel unwell), and P321 (Specific treatment (see … on this label)) .

properties

IUPAC Name

6-bromo-7-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-6-4-8-10-2-3-11(8)5-7(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDYYXQQGZNATK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=CN2C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70621822
Record name 6-Bromo-7-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-7-methylimidazo[1,2-a]pyridine

CAS RN

116355-18-1
Record name 6-Bromo-7-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Selvakumari, A Irfan, S Muthu - Journal of Molecular Liquids, 2023 - Elsevier
Theoretical studies of 6-Bromo-7-methylimidazo[1,2-a] pyridine employing density functional theory has been accomplished in this present work. The caption compound's molecular …
Number of citations: 3 www.sciencedirect.com
S Selvakumari, KM Potla, D Shanthi, A Irfan… - Journal of Molecular …, 2023 - Elsevier
Imidazo [1, 2-a] pyridine-8-carboxylic acid, an aromatic molecule, was examined in the current investigation applying the DFT approach exercising 6–311 ++G(d,p) as a source level. …
Number of citations: 4 www.sciencedirect.com
A Irfan, M Hussien, AR Chaudhry, MA Qayyum… - Journal of Molecular …, 2023 - Elsevier
The ground state geometries of oxazole compounds, ie, 3,5-Bis-(4-chloro-phenyl)-7a-methyl-dihydro-oxazolo[3,4-c]oxazole (Compound1) and 3,5-Bis-(4-methoxy-phenyl)-7a-methyl-…
Number of citations: 0 www.sciencedirect.com
D Benny, JC Prasana, JM Khaled, G Abbas… - Journal of Molecular …, 2023 - Elsevier
The current research is Experimental, Computational investigations and biological evaluation on 1-(3-Acetamidophenyl)-5-mercaptotetrazole which is a tetrazole derivative. Tetrazole …
Number of citations: 0 www.sciencedirect.com

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